

Preclinical data supporting the ARC-12 trial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Guide to the Preclinical Data Supporting the ARC-12 Trial of AB308 and Zimberelimab

This technical guide provides a comprehensive overview of the preclinical data for AB308 (anti-TIGIT antibody) and zimberelimab (anti-PD-1 antibody), the combination therapy being evaluated in the ARC-12 clinical trial (NCT04772989) for advanced malignancies.^{[1][2][3]} This document is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.

Introduction to the TIGIT and PD-1 Pathways

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor found on various immune cells, including CD8+ T cells, CD4+ T cells, natural killer (NK) cells, and regulatory T cells (Tregs).^{[4][5][6]} TIGIT competes with the activating receptor CD226 (DNAM-1) to bind with the ligand CD155, which is often expressed on cancer cells and antigen-presenting cells. The binding of TIGIT to CD155 suppresses the anti-tumor immune response.^{[4][5][6]}

Programmed cell death-1 (PD-1) is another critical immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is frequently overexpressed on tumor cells. The PD-1/PD-L1 interaction inhibits T-cell proliferation and cytokine production, enabling tumor cells to evade the immune system.

The ARC-12 trial is a Phase 1/1b study designed to evaluate the safety and efficacy of co-administering AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, and

zimberelimab, a fully human anti-PD-1 monoclonal antibody.[1][7] The preclinical data suggest that the dual blockade of TIGIT and PD-1 pathways can lead to a more robust and durable anti-tumor immune response.[4][8]

AB308: An Anti-TIGIT Monoclonal Antibody

AB308 is a humanized wild-type IgG1 anti-TIGIT antibody designed to block the interaction between TIGIT and its ligand CD155.[4][5][9] This blockade is intended to enhance the anti-tumor immune response through several mechanisms.

Quantitative Data for AB308

Parameter	Value	Method	Source
Binding Affinity (KD)	High affinity for human TIGIT	In vitro binding assays	[4][8]
TIGIT/CD155 Blockade	Potent	In vitro competition assays	[4][8]
Fcy Receptor (FcyR) Signaling	Induced	FcyR signaling assays	[4][8]
ADCC Activity	Induced NK cell-driven ADCC	ADCC Luciferase Reporter Assay	[5]
IL-2 Secretion (with zimberelimab)	Significantly increased	Peripheral Blood Mononuclear Cell (PBMC) activation with superantigen A	[4][8]

Experimental Protocols for AB308

In Vitro Binding and Competition Assays: The binding affinity of AB308 to human TIGIT and its ability to block the TIGIT/CD155 interaction were assessed using standard in vitro techniques. These methods likely included surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISAs) to quantify binding kinetics and competitive inhibition.[4][8]

Fcy Receptor (FcyR) Signaling and ADCC Assays: To evaluate the Fc-mediated functions of AB308, FcyR signaling was measured. An Antibody-Dependent Cell-Mediated Cytotoxicity

(ADCC) Luciferase Reporter Assay was utilized with human TIGIT-expressing CHO cells as targets. This assay demonstrated that AB308 induces signaling through FcγRI, FcγRIIIa (F158 variant), and FcγRIIIa (V158 variant).[5]

PBMC Activation Assay: Human peripheral blood mononuclear cells (PBMCs) were activated with superantigen A in the presence of AB308, zimberelimab, or the combination. IL-2 secretion was measured as a marker of T-cell activation. The combination of AB308 and zimberelimab resulted in a significant increase in IL-2 secretion compared to either agent alone.[4][8]

In Vivo Syngeneic Mouse Tumor Models: To assess the in vivo anti-tumor activity, surrogate Fc-silent and Fc-enabled anti-mouse TIGIT antibodies were used in combination with an anti-PD-1 antibody in the MC38 syngeneic tumor model. Mice with established tumors were treated with the antibodies, and tumor growth was monitored.[5][10]

Zimberelimab (AB122): An Anti-PD-1 Monoclonal Antibody

Zimberelimab (also known as GLS-010) is a fully human anti-PD-1 monoclonal IgG4 antibody. [7][11] It is designed to block the interaction between PD-1 and its ligands, PD-L1 and PD-L2.

Quantitative Data for Zimberelimab

Parameter	Value	Method	Source
Binding Affinity (KD) to PD-1	1.75 x 10 ⁻¹⁰ M	Surface Plasmon Resonance	[11]
PD-1/PD-L1 & PD-L2 Blockade	Effective	Cell-based binding assays	[11]
In Vivo Anti-Tumor Activity	Statistically significant	MC38 tumor model in human PD-1 knock-in mice	[11]
Terminal Half-life	16.2 days	Population Pharmacokinetic (PopPK) analysis	[12]

Experimental Protocols for Zimberelimab

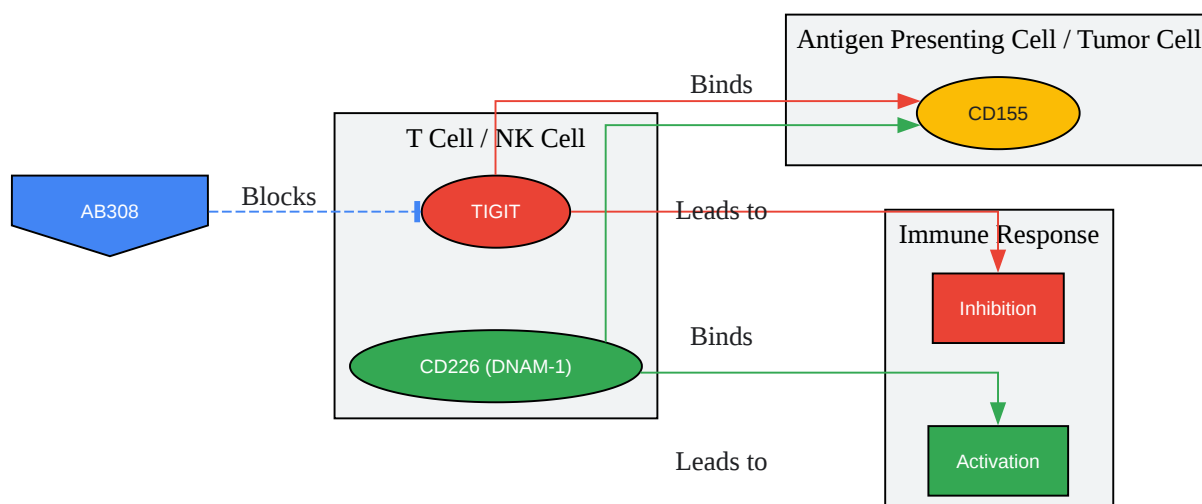
In Vitro Affinity and Blocking Assays: The binding affinity of zimberelimab to the PD-1 receptor was determined using surface plasmon resonance. Its ability to block the binding of PD-L1 and PD-L2 to PD-1 was evaluated in cell-based assays.[11]

Allogeneic Mixed Lymphocyte Reaction (MLR): To assess the functional activity of zimberelimab on T-cell activation, an allogeneic mixed lymphocyte reaction was performed. This assay measured the stimulatory effect on T-cell proliferation and activation.[11]

In Vivo Tumor Model: The anti-tumor efficacy of zimberelimab was evaluated in a syngeneic MC38 colon adenocarcinoma tumor model in human PD-1 knock-in mice.[11]

Signaling Pathways and Experimental Workflows

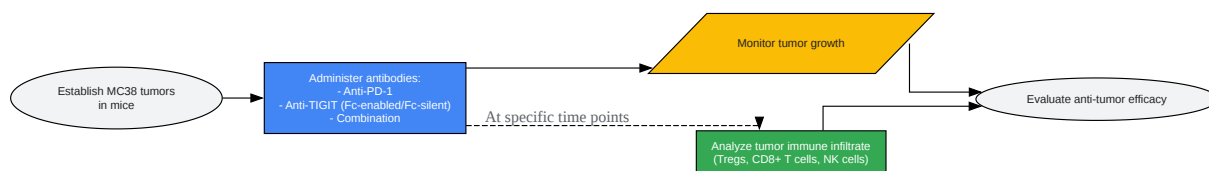
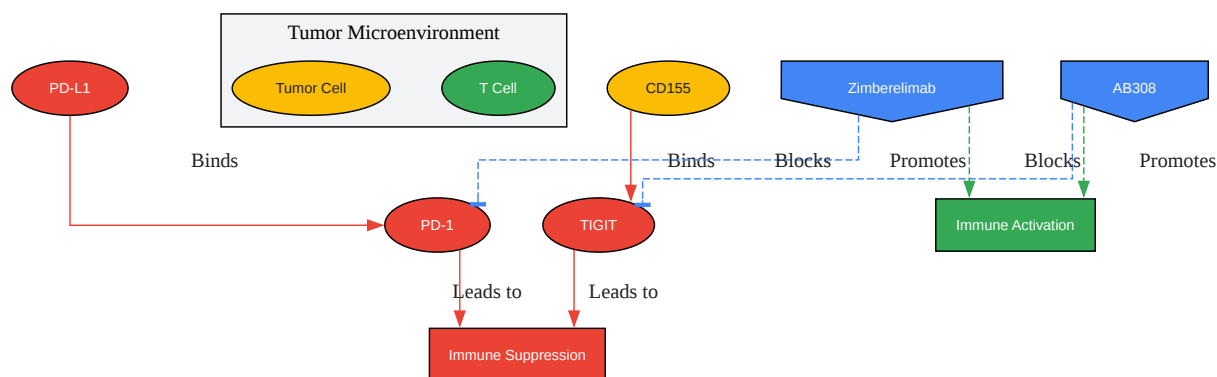
TIGIT/CD226 Signaling Pathway



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Caption: TIGIT competes with CD226 for binding to CD155, leading to immune inhibition. AB308 blocks this interaction.

Dual Blockade of TIGIT and PD-1



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- To cite this document: BenchChem. [Preclinical data supporting the ARC-12 trial]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5004665#preclinical-data-supporting-the-arc-12-trial>]

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